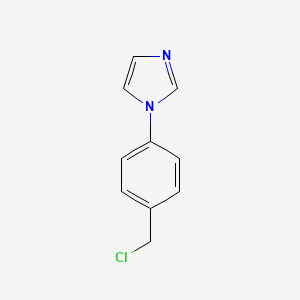

1-(4-(Chloromethyl)phenyl)-1H-imidazole

Beschreibung

BenchChem offers high-quality 1-(4-(Chloromethyl)phenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Chloromethyl)phenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(chloromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAJKNDOAPELFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427683 | |

| Record name | 1-(4-(Chloromethyl)phenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789445-30-3 | |

| Record name | 1-(4-(Chloromethyl)phenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Molecular Characterization and Synthetic Utility of 1-(4-(Chloromethyl)phenyl)-1H-imidazole

Executive Summary

In the landscape of medicinal chemistry, 1-(4-(Chloromethyl)phenyl)-1H-imidazole serves as a highly versatile, bifunctional building block. Featuring both a reactive electrophilic chloromethyl group and a coordinating imidazole pharmacophore, it is a critical intermediate in the synthesis of Cytochrome P450 (CYP450) inhibitors, including 1[1]. This guide details its physicochemical properties, molecular parameters, and provides a self-validating synthetic protocol optimized for long-term molecular stability.

Chemical Identity and Molecular Parameters

The structural architecture of 1-(4-(Chloromethyl)phenyl)-1H-imidazole consists of a central phenyl ring substituted at the 1-position with an imidazole moiety and at the 4-position with a chloromethyl group.

Molecular Formula Derivation

To derive the exact atomic composition, we deconstruct the molecule into its three core structural components:

-

Imidazole Ring: C3H3N2 (attached to the phenyl ring via the N1 position, replacing one hydrogen).

-

Phenyl Ring: C6H4 (para-substituted, leaving four aromatic protons).

-

Chloromethyl Group: CH2Cl (attached at the 4-position).

Summing these components yields the free base molecular formula: C10H9ClN2 [2]. Because the free base is highly reactive, it is standard practice to isolate and handle the compound as a stable hydrochloride salt, which updates the formula to C10H10Cl2N2 [3].

Molecular Weight Calculation

Based on standard atomic weights, the mass of the free base is calculated as follows:

-

Carbon (10 × 12.011) = 120.11 g/mol

-

Hydrogen (9 × 1.008) = 9.07 g/mol

-

Nitrogen (2 × 14.007) = 28.01 g/mol

-

Chlorine (1 × 35.45) = 35.45 g/mol

-

Total Free Base Molecular Weight: 192.65 g/mol [2].

The addition of hydrochloric acid (36.46 g/mol ) during the salt formation process brings the3[3].

Quantitative Data Summary

Table 1: Physicochemical and Identification Data

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 1-[4-(chloromethyl)phenyl]-1H-imidazole | 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride |

| CAS Number | 789445-30-3[2] | 86718-09-4[3] |

| Molecular Formula | C10H9ClN2[2] | C10H10Cl2N2[3] |

| Molecular Weight | 192.65 g/mol [2] | 229.10 g/mol [3] |

| Exact Mass | 192.0454 Da | 228.0221 Da[3] |

| Topological Polar Surface Area | 17.8 Ų[3] | 17.8 Ų[3] |

Structural Significance in Drug Design

The utility of this molecule stems directly from its dual reactivity, allowing it to act as a bridge between target scaffolds and biological targets[1]:

-

The Chloromethyl Electrophile: The benzylic chloride is highly primed for bimolecular nucleophilic substitution ( SN2 ). It acts as the primary attachment point for appending the 4-(1H-imidazol-1-yl)benzyl scaffold to various nucleophiles (amines, alcohols, thiols) during Active Pharmaceutical Ingredient (API) synthesis.

-

The Imidazole Pharmacophore: The unhindered nitrogen (N3) of the imidazole ring possesses a lone pair capable of forming strong coordinate covalent bonds with the heme iron ( Fe2+/Fe3+ ) in the active site of CYP450 enzymes. This mechanism is the cornerstone for designing azole antifungals (targeting lanosterol 14α-demethylase) and oncology drugs (targeting aromatase).

Experimental Protocols: Synthesis and Handling

Expert Insight on Stability (The Causality of Salt Formation)

A critical challenge in handling 1-(4-(chloromethyl)phenyl)-1H-imidazole is its inherent tendency to self-destruct. The molecule contains both a nucleophile (the imidazole nitrogen) and an electrophile (the benzylic chloride). If stored as a free base, it undergoes rapid intermolecular self-alkylation, forming insoluble, polymeric imidazolium salts.

To circumvent this, the compound must be synthesized and isolated strictly as the hydrochloride salt. Protonation of the imidazole nitrogen eliminates its nucleophilicity, rendering the monomeric building block indefinitely stable under dry conditions[3].

Step-by-Step Methodology: Synthesis of the Hydrochloride Salt

This protocol utilizes in situ protection to ensure high yield, purity, and a self-validating visual cue for the chemist.

Phase 1: Precursor Generation

-

Nucleophilic Aromatic Substitution ( SNAr ):

-

Procedure: Dissolve 4-fluorobenzaldehyde (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF. Add K2CO3 (1.5 eq) and heat to 120°C for 12 hours.

-

Causality: The electron-withdrawing aldehyde activates the para-fluoro position. K2CO3 deprotonates the imidazole, driving the SNAr to yield 4-(1H-imidazol-1-yl)benzaldehyde.

-

-

Selective Reduction:

-

Procedure: Isolate the intermediate, dissolve in methanol at 0°C, and slowly add NaBH4 (1.0 eq). Stir for 2 hours.

-

Causality: NaBH4 selectively reduces the aldehyde to the benzylic alcohol, (4-(1H-imidazol-1-yl)phenyl)methanol, without reducing the aromatic imidazole ring.

-

Phase 2: Chlorination and In Situ Salt Precipitation 3. Halogenation:

- Procedure: Suspend the benzylic alcohol in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Dropwise, add thionyl chloride ( SOCl2 , 2.0 eq).

- Causality: SOCl2 converts the hydroxyl group to a chloride via an SNi mechanism.

- In Situ Protection (Self-Validating Step):

- Procedure: Allow the reaction to warm to room temperature. Observe the rapid formation of a dense white precipitate.

- Causality: The byproduct of the SOCl2 reaction is HCl gas. This immediately protonates the basic imidazole nitrogen in situ. Because the resulting hydrochloride salt is insoluble in DCM, it precipitates out of solution. This visual cue confirms that the nucleophilic nitrogen has been successfully masked, preventing any side reactions or self-alkylation.

- Isolation: Filter the white precipitate, wash with cold DCM, and dry under high vacuum to yield pure3[3].

Workflow Visualization

The following diagram illustrates the synthetic pathway and the strategic role of the compound in downstream drug development.

Fig 1: Synthetic workflow and downstream application of 1-(4-(Chloromethyl)phenyl)-1H-imidazole.

References

-

Title: 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride | C10H10Cl2N2 | CID 19794662 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Spectroscopic Characterization and Analytical Workflows for 1-(4-(Chloromethyl)phenyl)-1H-imidazole: An In-Depth Technical Guide

Executive Summary

1-(4-(Chloromethyl)phenyl)-1H-imidazole is a highly reactive, bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring both a nucleophilic imidazole ring and an electrophilic benzylic chloride, it serves as a critical intermediate in the synthesis of azole-based antifungal agents, enzyme inhibitors, and complex functionalized heterocycles. Because the chloromethyl group is prone to hydrolysis or unwanted nucleophilic substitution, rigorous spectroscopic characterization is paramount. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, sample preparation, and structural validation of this compound using NMR, IR, and MS techniques.

Chemical Identity & Synthetic Pathway

Chemical Profile:

-

IUPAC Name: 1-[4-(Chloromethyl)phenyl]-1H-imidazole

-

Molecular Formula: C₁₀H₉ClN₂

-

Exact Mass: 192.0454 Da

The synthesis of 1-(4-(chloromethyl)phenyl)-1H-imidazole is typically achieved via the chlorination of (4-(1H-imidazol-1-yl)phenyl)methanol. Utilizing thionyl chloride (SOCl₂) in a halogenated solvent such as trichloromethane (chloroform) drives the reaction forward via an SNi mechanism, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts[1].

Causality in Synthesis: The basic sp² nitrogen of the imidazole ring immediately sequesters the generated HCl, precipitating the product as a stable hydrochloride salt[2]. While the salt is stable for long-term storage, spectroscopic analysis (particularly NMR) requires the free base to prevent protonation-induced downfield chemical shifts that obscure the native electronic environment of the imidazole ring.

Figure 1: Synthetic workflow for 1-(4-(Chloromethyl)phenyl)-1H-imidazole via chlorination.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts

¹H NMR: The choice of CDCl₃ as a solvent is deliberate; the free base is highly lipophilic, and the lack of exchangeable protons in the molecule negates the need for protic solvents. The chloromethyl protons (-CH₂Cl) appear as a sharp singlet at ~4.62 ppm. They are isolated from vicinal coupling and are severely deshielded by both the highly electronegative chlorine atom and the diamagnetic anisotropy of the adjacent phenyl ring. The phenyl ring itself presents as a classic AA'BB' spin system due to its para-substitution, yielding two distinct doublets. The imidazole H-2 proton is the most deshielded (~7.85 ppm) because it sits directly between two electronegative nitrogen atoms.

¹³C NMR: The benzylic carbon is uniquely identifiable at ~45.8 ppm, a characteristic shift for a primary carbon bound to chlorine.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity / J-Coupling | Assignment / Structural Rationale |

| ¹H | 7.85 | Singlet (1H) | Imidazole H-2 (Deshielded by N1 and N3) |

| ¹H | 7.48 | Doublet (2H, J = 8.4 Hz) | Phenyl H-2', H-6' (Ortho to imidazole) |

| ¹H | 7.42 | Doublet (2H, J = 8.4 Hz) | Phenyl H-3', H-5' (Ortho to chloromethyl) |

| ¹H | 7.28 | Singlet (1H) | Imidazole H-4 |

| ¹H | 7.21 | Singlet (1H) | Imidazole H-5 |

| ¹H | 4.62 | Singlet (2H) | -CH₂Cl (Deshielded by Cl and aromatic ring) |

| ¹³C | 138.2, 137.5 | Quaternary | Phenyl C-1' and C-4' |

| ¹³C | 135.6, 130.4, 118.2 | Methine (CH) | Imidazole C-2, C-4, C-5 |

| ¹³C | 129.8, 121.5 | Methine (CH) | Phenyl C-3'/C-5' and C-2'/C-6' |

| ¹³C | 45.8 | Methylene (CH₂) | -CH₂Cl carbon |

Vibrational Spectroscopy (IR-ATR)

Causality of the ATR Methodology

Attenuated Total Reflectance (ATR) is the mandated technique over traditional KBr pellet pressing. KBr is hygroscopic, and the extreme pressure required to form a pellet can induce solid-state halide exchange (swapping the benzylic chloride for a bromide), which artificially splits the C-X stretching region and compromises data integrity. ATR preserves the pure crystalline state of the sample.

Table 2: Key Infrared (ATR) Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3110 | Weak | Aromatic C-H stretch | Confirms intact imidazole ring |

| 2965 | Weak | Aliphatic C-H stretch | Confirms presence of the -CH₂- group |

| 1605, 1525 | Medium | C=C, C=N ring stretch | Characteristic of conjugated aromatic systems |

| 1265 | Strong | -CH₂- wagging | Associated with the chloromethyl moiety |

| 830 | Strong | Out-of-plane C-H bend | Validates para-disubstituted benzene geometry |

| 680 | Strong | C-Cl stretch | Direct confirmation of the halogenated functional group |

Mass Spectrometry (ESI-MS)

Causality of Ionization and Fragmentation

Electrospray Ionization in positive mode (ESI+) is optimal due to the high gas-phase basicity of the imidazole sp² nitrogen, which readily accepts a proton to form a highly stable [M+H]⁺ ion. The defining feature of this spectrum is the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance ratio).

During collision-induced dissociation (CID), the primary fragmentation pathway is the heterolytic cleavage of the C-Cl bond, expelling HCl or a chloride radical to yield a benzylic carbocation at m/z 157.08. This fragment is highly stable due to resonance delocalization across the phenyl ring and the electron-rich imidazole system, making it the base peak in MS/MS experiments.

Figure 2: ESI-MS fragmentation pathway highlighting the loss of the chlorine isotope.

Table 3: ESI-MS Isotopic and Fragmentation Peaks

| m/z Value | Ion Type | Relative Abundance | Structural Assignment |

| 193.05 | [M+H]⁺ (³⁵Cl) | 100% (Base Peak in MS1) | Intact protonated molecule |

| 195.05 | [M+H]⁺ (³⁷Cl) | ~32% | Isotopic validation of mono-chlorination |

| 157.08 | [M-Cl]⁺ | 100% (Base Peak in MS/MS) | Resonance-stabilized benzylic cation |

| 69.05 | Fragment | Variable | Cleaved protonated imidazole ring |

Self-Validating Experimental Protocols

Protocol A: Synthesis & Free Base Isolation

-

Reaction: Dissolve 1.0 eq of (4-(1H-imidazol-1-yl)phenyl)methanol in anhydrous trichloromethane. Slowly add 1.2 eq of thionyl chloride dropwise at 0 °C.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

System Validation Check: Cessation of SO₂ and HCl gas evolution acts as a macroscopic indicator of reaction completion.

-

-

Neutralization: Concentrate the mixture in vacuo, resuspend the resulting hydrochloride salt in ethyl acetate, and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the free base.

-

System Validation Check: The product must be a free-flowing solid. A gummy residue indicates incomplete neutralization or trapped solvent.

-

Protocol B: NMR Sample Preparation & Acquisition

-

Preparation: Dissolve 15 mg of the free base in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

-

Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

-

System Validation Check: The solution must be completely optically clear. Particulate matter will cause magnetic field inhomogeneities, broadening the signals and obscuring the fine J-coupling of the imidazole protons.

-

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans).

-

System Validation Check: The integral ratio of the aliphatic singlet (~4.62 ppm) to the most downfield aromatic singlet (~7.85 ppm) must be strictly 2:1.

-

Protocol C: IR-ATR Analysis

-

Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

-

Sample Application: Place 2-3 mg of the solid free base directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

System Validation Check: The complete absence of a broad band above 3200 cm⁻¹ confirms the total consumption of the benzylic alcohol precursor.

-

Protocol D: ESI-MS Analysis

-

Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% formic acid.

-

System Validation Check: The addition of 0.1% formic acid ensures quantitative protonation of the imidazole ring, maximizing the [M+H]⁺ signal intensity.

-

-

Injection: Infuse the sample directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Acquisition: Scan in positive ion mode from m/z 50 to 500.

-

System Validation Check: The isotopic cluster for the parent ion must display a strict 3:1 intensity ratio between m/z 193 and 195. Any deviation indicates an isobaric interference or a contaminated sample.

-

References

- Title: DK165365B - ANALOGY PROCEDURE FOR PREPARING N- (3-HYDROXY-4-PIPERIDINYL)

- Title: 2-(CHLOROMETHYL)

Sources

Whitepaper: Purity and Characterization of 1-(4-(Chloromethyl)phenyl)-1H-imidazole

Executive Summary

1-(4-(Chloromethyl)phenyl)-1H-imidazole (CAS: 86718-09-4 for the hydrochloride salt) is a highly reactive electrophilic intermediate utilized in the synthesis of complex, biologically active molecules, including agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs)[1][2]. The presence of the benzylic chloride moiety makes this compound highly susceptible to solvolysis and nucleophilic degradation. Consequently, stringent purity assessment and structural characterization are paramount to prevent the propagation of genotoxic impurities (GTIs) or yield-reducing byproducts in downstream syntheses. This guide establishes a robust, self-validating analytical framework for the characterization and quality control of this critical intermediate.

Chemical Properties & Reactivity Profile

The molecule features an imidazole ring conjugated to a phenyl ring, which is para-substituted with a chloromethyl group.

-

Molecular Formula: C₁₀H₁₀Cl₂N₂ (Hydrochloride salt)[1]

-

Molecular Weight: 229.10 g/mol [1]

-

Reactivity Profile: The benzylic carbon is highly activated toward Sₙ1 and Sₙ2 nucleophilic substitutions. While this is advantageous for its role as an alkylating agent in API synthesis[2], it introduces significant instability in protic solvents. Exposure to ambient moisture or protic diluents leads to rapid hydrolysis, forming 1-(4-(hydroxymethyl)phenyl)-1H-imidazole.

Fig 1. Primary degradation pathways of 1-(4-(Chloromethyl)phenyl)-1H-imidazole.

Impurity Profiling and Causality in Analytical Design

When designing a purity assay for 1-(4-(Chloromethyl)phenyl)-1H-imidazole, the analytical scientist must account for the compound's intrinsic reactivity to prevent the generation of analytical artifacts.

-

Causality of Diluent Selection: Utilizing methanol or water as an HPLC sample diluent will artificially inflate the presence of the hydroxymethyl impurity due to in-situ solvolysis occurring within the autosampler vial. Therefore, strictly anhydrous acetonitrile (MeCN) must be used as the sample diluent.

-

Causality of Mobile Phase Additives: The imidazole ring (pKa ~7) will partially ionize at a neutral pH, leading to severe secondary interactions with residual silanols on standard silica-based C18 columns. The addition of 0.1% Trifluoroacetic acid (TFA) ensures the imidazole nitrogen remains fully protonated, yielding sharp, symmetrical peaks and reproducible retention times.

Experimental Protocols: Self-Validating Characterization

High-Performance Liquid Chromatography (HPLC) Method

To ensure trustworthiness and data integrity, this protocol incorporates a System Suitability Test (SST) to self-validate the chromatographic system's performance prior to any sample analysis.

Step-by-Step Methodology:

-

System Preparation: Equilibrate a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) at 30°C.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in LC-MS grade Water.

-

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

-

Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B for 4 minutes to re-equilibrate (Total run time: 22 min). Flow rate: 1.0 mL/min.

-

Sample Preparation: Accurately weigh 10 mg of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride and dissolve in 10 mL of anhydrous Acetonitrile (1 mg/mL). Prepare immediately before injection to prevent degradation.

-

System Suitability Testing (SST): Inject a reference standard solution (0.1 mg/mL). The system is validated only if the criteria in Table 2 are met.

-

Sample Analysis: Inject 10 µL of the sample solution. Monitor UV absorbance at 254 nm.

Fig 2. Self-validating HPLC workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized to confirm the structural integrity of the chloromethyl group and rule out over-chlorination.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Note: While CDCl₃ can be used for the free base, DMSO-d6 is required to overcome the poor solubility of the hydrochloride salt[1].

-

Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K.

-

Key Diagnostic Peaks (¹H NMR):

-

Imidazole protons: ~7.7 ppm (s, 1H), ~7.9 ppm (s, 1H), ~9.5 ppm (s, 1H, N-CH-N, shifted significantly downfield due to protonation of the salt).

-

Phenyl protons: AA'BB' system around 7.6 - 7.8 ppm (m, 4H).

-

Chloromethyl protons: Singlet at ~4.8 ppm (s, 2H).

-

Causality check: If a singlet appears at ~4.5 ppm alongside a broad -OH peak, it indicates hydrolysis to the hydroxymethyl impurity. A singlet integrating to 1H at ~7.0 ppm indicates the presence of the dichloromethyl impurity.

-

Quantitative Data Summaries

Table 1: Typical Impurity Profile and Acceptance Criteria

| Analyte / Impurity | Relative Retention Time (RRT) | Origin / Causality | Acceptance Limit (Area %) |

| 1-(4-(Chloromethyl)phenyl)-1H-imidazole | 1.00 | Target API Intermediate | ≥ 98.0% |

| 1-(4-(Hydroxymethyl)phenyl)-1H-imidazole | ~0.65 | Solvolysis / Moisture exposure | ≤ 0.5% |

| 1-(p-Tolyl)-1H-imidazole | ~1.15 | Unreacted starting material | ≤ 0.5% |

| 1-(4-(Dichloromethyl)phenyl)-1H-imidazole | ~1.30 | Over-chlorination during synthesis | ≤ 0.1% (Potential GTI) |

Table 2: System Suitability Test (SST) Parameters

| Parameter | Target Specification | Purpose in Self-Validation |

| Tailing Factor (Tf) | < 1.5 | Ensures complete masking of silanol interactions by TFA. |

| Theoretical Plates (N) | > 5000 | Verifies column efficiency and resolving power. |

| Injection Precision (%RSD) | < 2.0% (n=5) | Confirms autosampler accuracy and sample stability in diluent. |

Safety and Handling

As a reactive alkylating agent, 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is classified under GHS as a skin and eye irritant (H315, H318) and a respiratory irritant (H335)[1]. Structurally related chloromethyl imidazoles demonstrate similar toxicological profiles and high reactivity, necessitating careful handling away from strong bases and nucleophiles[3]. All analytical preparations must be performed under a certified chemical fume hood using appropriate personal protective equipment (PPE).

Sources

Comprehensive Technical Guide: Solubility Dynamics of 1-(4-(Chloromethyl)phenyl)-1H-imidazole in Organic Solvents

Executive Summary

1-(4-(Chloromethyl)phenyl)-1H-imidazole is a highly versatile, bifunctional intermediate widely utilized in the synthesis of azole-based pharmaceuticals and complex agrochemicals. Its molecular architecture—combining a coordinating, polar imidazole ring with a lipophilic, electrophilic chloromethylphenyl moiety—creates a complex solubility profile. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the solubility causality, quantitative data, and self-validating experimental protocols required to handle this compound without inducing premature degradation or solvolysis.

Molecular Architecture & Solubility Causality

To optimize solvent selection, one must first deconstruct the structural thermodynamics of the compound. The solubility of 1-(4-(Chloromethyl)phenyl)-1H-imidazole is governed by three competing physicochemical forces:

A. The N-Phenylimidazole Core

Unsubstituted imidazoles typically exhibit high polarity and strong intermolecular hydrogen bonding. However, N-phenyl substitution restricts hydrogen bond donation at the N1 position and introduces significant lipophilicity. As observed in analogous phenylimidazole systems, this structural modification lowers solubility in non-polar chloroalkanes due to strong π−π stacking interactions within the crystal lattice, while maintaining high solubility in polar aprotic environments (1)[1]. The topological polar surface area (TPSA) remains relatively low at 17.8 Ų (2)[2].

B. The Electrophilic Chloromethyl Group

The −CH2Cl group significantly increases the overall lipophilicity of the molecule (computed XLogP3 of ~2.1 to 2.6) (2)[2]. More importantly, it dictates the chemical stability of the solution. Chloromethyl groups are highly reactive electrophiles prone to nucleophilic attack. Dissolving this compound in polar protic solvents (e.g., methanol, ethanol) or heating it in the presence of moisture leads to rapid solvolysis or hydrolysis, generating unwanted ether or alcohol byproducts (3)[3].

C. The Salt Effect: Free Base vs. Hydrochloride

The compound is commercially available in two distinct forms, which drastically alters its solvation thermodynamics:

-

Free Base (CAS: 789445-30-3): Non-ionized, molecular weight 192.64 g/mol (4)[4]. It dissolves readily in moderately polar and polar aprotic organic solvents.

-

Hydrochloride Salt (CAS: 86718-09-4): Protonation at the N3 position yields the HCl salt (Molecular weight 229.10 g/mol ) (5)[5]. The ionic nature of the salt lattice sharply decreases solubility in halogenated solvents (like DCM) while vastly increasing solubility in highly polar media.

Mechanistic Visualization of Solvent Selection

The following decision matrix illustrates the logical workflow for selecting an appropriate organic solvent based on the chemical form of the imidazole and the risk of solvolysis.

Workflow for selecting organic solvents based on the chemical form and solvolysis risk.

Quantitative Solubility Profiles

The table below synthesizes the solubility limits across various organic solvent classes at 25°C. Values are derived from the behavior of analogous halogenated N-phenylimidazoles and adjusted for the specific lattice energies of the free base versus the hydrochloride salt (6)[6].

Table 1: Comparative Solubility Matrix at 25°C

| Solvent Class | Specific Solvent | Free Base Solubility (Estimated) | HCl Salt Solubility (Estimated) | Chemical Stability / Degradation Risk |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | ~ 50 mg/mL | Moderate: Risk of Kornblum oxidation if heated above 40°C. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 80 mg/mL | ~ 40 mg/mL | Moderate: Trace dimethylamine in degraded DMF can substitute the chloride. |

| Halogenated | Dichloromethane (DCM) | ~ 30 mg/mL | < 5 mg/mL | Low: Highly inert; ideal for extractions of the free base. |

| Polar Protic | Methanol (MeOH) | ~ 20 mg/mL | > 100 mg/mL | High: Rapid solvolysis forming methoxymethyl ethers. |

| Non-Polar | Hexane / Heptane | < 1 mg/mL | < 0.1 mg/mL | Low: Inert, but practically insoluble. Can be used as an antisolvent. |

Experimental Protocols: Self-Validating Solubility Determination

Standard UV-Vis or HPLC solubility assays often fail for reactive benzyl chlorides because the compound may degrade in the diluent before measurement. To ensure absolute trustworthiness, the following Isothermal Gravimetric Protocol incorporates a mass-balance validation step to guarantee that the measured solubility reflects the intact molecule, not a degraded byproduct.

Phase 1: Isothermal Equilibration

Causality Note: Heating is strictly avoided to prevent thermal decomposition of the chloromethyl group.

-

Preparation: Dispense 5.0 mL of the target anhydrous organic solvent into a 10 mL amber glass vial equipped with a PTFE-lined screw cap.

-

Saturation: Incrementally add 1-(4-(Chloromethyl)phenyl)-1H-imidazole (Free Base or HCl salt) while agitating via a magnetic stir bar at a strictly controlled 25.0 ± 0.1 °C until a persistent, undissolved suspension is observed.

-

Disruption: Subject the suspension to ultrasonic assistance for 15 minutes to disrupt micro-aggregates (6)[6]. Return the vial to the isothermal stirrer for 24 hours to ensure thermodynamic equilibrium.

Phase 2: Phase Separation

-

Sampling: Transfer 2.0 mL of the saturated suspension to a pre-weighed microcentrifuge tube ( W1 ).

-

Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 25°C to tightly pellet the undissolved solid.

-

Decanting: Carefully decant exactly 1.0 mL of the clear supernatant into a second pre-weighed glass vial ( W2 ).

Phase 3: Gravimetric Mass-Balance Validation

Causality Note: Using Ultra-High-Purity (UHP) nitrogen prevents oxidative degradation during solvent removal. 7. Evaporation: Evaporate the solvent from the supernatant vial ( W2 ) under a gentle stream of UHP nitrogen at room temperature. For high-boiling solvents like DMF, apply vacuum desiccation (< 10 mbar) without exceeding 30°C. 8. Quantification: Weigh the dried solute + vial ( W3 ). The solubility ( S ) is calculated directly as:

S=(W3−W2)/1.0 mL- Self-Validation Check: Dry the pelleted solid from the centrifuge tube and weigh it. The sum of the dissolved mass (extrapolated to the total volume) and the undissolved mass must equal the total mass added initially. A mass discrepancy of > 2% indicates that the solvent has induced degradation (e.g., loss of HCl gas from the salt, or formation of volatile ether byproducts).

Troubleshooting & Optimization Insights

For drug development professionals scaling up reactions involving this intermediate, solubility bottlenecks are common. Apply the following expert heuristics:

-

Avoid Kornblum Oxidation: When using DMSO to achieve high concentrations of the free base, do not heat the solution. At elevated temperatures, DMSO acts as an oxidant, converting the reactive chloromethyl group into an aldehyde. Rely on sonication instead of thermal energy to drive dissolution.

-

Co-Solvent Systems: If the reaction requires a non-polar environment but the compound is insoluble, utilize a co-solvent strategy. Dissolve the imidazole in a minimal volume of anhydrous DMF, then dilute with the primary solvent (e.g., Toluene or DCM). Ensure the DMF is freshly distilled to remove dimethylamine impurities that could cause unwanted nucleophilic substitution.

-

Antisolvent Precipitation: To recover the compound from polar aprotic solvents, non-polar aliphatic hydrocarbons (like n-hexane or cyclohexane) serve as highly effective antisolvents, crashing out the product cleanly without reacting with the benzylic chloride.

References

- National Center for Biotechnology Information. "1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride." PubChem Compound Summary for CID 19794662.

- CymitQuimica. "1-(4-(Chloromethyl)phenyl)-1H-imidazole (CAS: 789445-30-3).

- Echemi. "1-[4-(CHLOROMETHYL)PHENYL]-1H-IMIDAZOLE Computed Properties.

- Domańska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- BenchChem Technical Support.

- BenchChem Technical Support. "Chloromethyl Pivalate | High-Purity Reagent." BenchChem Knowledge Base.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. Chloromethyl Pivalate | High-Purity Reagent | RUO [benchchem.com]

- 4. CAS: 789445-30-3 | CymitQuimica [cymitquimica.com]

- 5. 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride | C10H10Cl2N2 | CID 19794662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Stability and Storage Protocols for 1-(4-(Chloromethyl)phenyl)-1H-imidazole: A Mechanistic Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-(4-(Chloromethyl)phenyl)-1H-imidazole is a highly versatile bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. However, its molecular architecture presents a profound stability challenge: it simultaneously houses a highly nucleophilic sp² nitrogen (on the imidazole ring) and a highly electrophilic benzylic carbon (the chloromethyl group).

Without rigorous stabilization protocols, the free base form of this compound undergoes rapid, irreversible self-condensation (polymerization) and moisture-driven hydrolysis. This whitepaper details the mechanistic causality behind these degradation pathways, establishes the necessity of salt-form passivation, and provides validated, step-by-step protocols for long-term storage and analytical monitoring.

Chemical Profiling & Degradation Mechanisms

To design a self-validating storage system, one must first understand the thermodynamic and kinetic drivers of the compound's degradation. The instability of 1-(4-(Chloromethyl)phenyl)-1H-imidazole is not an anomaly; it is a direct consequence of its bifunctionality.

Intermolecular Self-Alkylation (Polymerization)

The primary mode of catastrophic failure for this compound is self-alkylation. The unprotonated imidazole ring acts as a potent nucleophile. When two molecules collide with sufficient kinetic energy, the N3 nitrogen of one imidazole ring attacks the electrophilic benzylic carbon of a neighboring molecule, displacing the chloride ion. This quaternization reaction propagates rapidly, yielding insoluble imidazolium oligomers and polymers [1].

Hydrolysis of the Chloromethyl Group

Like all benzyl halides, the chloromethyl moiety is exquisitely sensitive to solvolysis. Exposure to ambient atmospheric moisture leads to the nucleophilic substitution of the chloride leaving group by water, converting the reactive chloromethyl group into a biologically and synthetically inert hydroxymethyl derivative (1-(4-(hydroxymethyl)phenyl)-1H-imidazole) [2].

Caption: Mechanistic pathways of degradation: Moisture-driven hydrolysis and nucleophilic self-alkylation.

Formulation Strategy: The Role of the Hydrochloride Salt

To arrest the self-alkylation pathway, the nucleophilicity of the imidazole ring must be neutralized. This is achieved by converting the free base into its corresponding hydrochloride salt: 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride (CAS: 86718-09-4) [3].

Protonation of the N3 nitrogen ties up the lone pair of electrons, effectively raising the activation energy required for intermolecular nucleophilic attack to an insurmountable threshold under standard storage conditions.

Table 1: Physicochemical Properties & Stability Profile

| Property | Free Base Form | Hydrochloride Salt (CAS 86718-09-4) |

| Molecular Weight | 192.65 g/mol | 229.10 g/mol |

| Physical State | Viscous oil / Low-melting solid | Crystalline solid |

| N3 Nucleophilicity | High (Active lone pair) | Passivated (Protonated) |

| Polymerization Risk | Extreme (Hours at 25°C) | Negligible (If kept dry) |

| Recommended Storage | Do not store; generate in situ | -20°C under Argon |

Storage and Handling Protocols

Even as a hydrochloride salt, the compound retains its susceptibility to moisture-driven hydrolysis. Therefore, the physical storage environment must be rigorously controlled.

Table 2: Degradation Kinetics vs. Storage Conditions

Note: Data reflects typical kinetic behavior for stabilized benzyl chloride-imidazole derivatives.

| Storage Temperature | Atmosphere | Container Type | Estimated Shelf Life (HCl Salt) |

| Room Temp (25°C) | Ambient Air | Clear Glass | 1 - 2 weeks |

| Refrigerated (2-8°C) | Ambient Air | Amber Glass | 3 - 6 months |

| Freezer (-20°C) | Argon (Inert) | Amber Glass w/ PTFE | > 24 months |

Causality Behind Storage Choices:

-

Argon over Nitrogen: Argon is heavier than air. When flushed into a vial, it settles over the solid powder, creating a dense, moisture-excluding blanket. Nitrogen, being lighter, dissipates more rapidly during capping [4].

-

PTFE-Lined Caps: Benzyl chlorides can slowly outgas trace amounts of HCl over time. Standard rubber or polyethylene septa will degrade upon exposure to HCl, compromising the seal. Polytetrafluoroethylene (PTFE) is chemically inert to halogenated off-gassing.

Caption: Optimal stabilization and storage workflow for long-term preservation of the compound.

Experimental Methodologies

The following protocols provide self-validating workflows for stabilizing the compound and monitoring its integrity.

Protocol A: Preparation of the Hydrochloride Salt for Storage

Objective: To trap the transient free base into its stable hydrochloride form immediately following synthesis.

-

Dissolution: Dissolve the freshly purified 1-(4-(Chloromethyl)phenyl)-1H-imidazole (free base) in anhydrous dichloromethane (DCM) or diethyl ether at a concentration of 0.1 M.

-

Cooling: Submerge the reaction flask in an ice bath (0°C) under a continuous stream of dry Argon.

-

Acidification: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise via an addition funnel. A white crystalline precipitate (the HCl salt) will begin to form immediately.

-

Agitation: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.

-

Filtration: Filter the precipitate using a Schlenk frit under an inert atmosphere to prevent atmospheric moisture condensation on the cold solid.

-

Drying: Wash the filter cake with cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator containing phosphorus pentoxide ( P2O5 ) and dry under high vacuum (<0.1 mbar) for 12 hours.

-

Packaging: Transfer the dried powder into amber glass vials, flush with Argon, seal with PTFE-lined caps, and immediately transfer to a -20°C freezer.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

Objective: To quantify the extent of hydrolysis or polymerization prior to using stored batches in downstream synthesis.

-

Sample Preparation: Dissolve 5 mg of the stored HCl salt in 10 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) containing 0.1% Trifluoroacetic acid (TFA). Note: TFA ensures the imidazole remains protonated during analysis, preventing on-column polymerization.

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Interpretation:

-

The intact parent compound will elute as a sharp peak.

-

Hydrolysis Degradant: 1-(4-(hydroxymethyl)phenyl)-1H-imidazole will elute earlier than the parent peak due to the increased polarity of the hydroxyl group.

-

Polymerization Degradants: Imidazolium oligomers will elute later as broad, tailing peaks, or may be retained on the column frit, resulting in a lower overall mass balance.

-

References

-

PubChem - 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride (CID 19794662). National Center for Biotechnology Information. Available at:[Link]

-

CAS Common Chemistry - Substance Detail: 86718-09-4. American Chemical Society. Available at:[Link]

-

Centers for Disease Control and Prevention (CDC) - Occupational Exposure to Benzyl Chloride (Storage and Handling Guidelines). National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

Comprehensive Technical Guide: 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Executive Summary & Chemical Identity

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS: 86718-09-4) is a highly reactive, bifunctional organic intermediate extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Structurally, the molecule features a coordinating imidazole ring conjugated to a phenyl scaffold, which is further functionalized with a highly electrophilic chloromethyl group[1].

This unique architectural combination makes it an invaluable alkylating agent in drug discovery, particularly in the development of metalloenzyme inhibitors and receptor antagonists[3][4]. As a Senior Application Scientist, understanding the physicochemical behavior and the synthetic handling of this compound is critical for optimizing downstream pharmaceutical workflows.

Physicochemical Properties

The quantitative data characterizing this compound is summarized below to facilitate rapid reference during experimental design[1][5]:

| Property | Value |

| IUPAC Name | 1-[4-(chloromethyl)phenyl]imidazole;hydrochloride |

| CAS Registry Number | 86718-09-4 |

| Molecular Formula | C10H10Cl2N2 (or C10H9ClN2 · HCl) |

| Molecular Weight | 229.10 g/mol |

| Topological Polar Surface Area | 17.8 Ų |

| Hydrogen Bond Donors | 1 (from HCl salt) |

| Hydrogen Bond Acceptors | 1 (Imidazole nitrogen) |

| Form | Crystalline solid (hygroscopic) |

Mechanistic Role in Drug Design

The utility of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride in medicinal chemistry stems from its dual functionality, which allows it to act as both a structural linker and a primary pharmacophore.

-

Electrophilic Chloromethyl Group: The benzylic chloride acts as a prime site for bimolecular nucleophilic substitution (S_N2). It readily reacts with primary/secondary amines, thiols, and alcohols, allowing for the rapid assembly of diverse molecular scaffolds[6].

-

Imidazole Moiety: The unhindered nitrogen (N3) of the imidazole ring is a well-documented pharmacophore known for its ability to coordinate with transition metals. Most notably, it binds to the heme iron in Cytochrome P450 (CYP450) enzymes[7]. This makes the compound a foundational building block for aromatase inhibitors, antifungal agents, and gastrointestinal motility modulators[3][4].

Mechanistic pathway of 1-(4-(Chloromethyl)phenyl)-1H-imidazole in drug design.

Synthetic Route & Causality in Experimental Design

The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is typically achieved via a robust three-step linear sequence starting from commercially available precursors[8][9].

The Necessity of Salt Formation (Expert Insight)

A critical consideration in the isolation of this compound is its inherent instability as a free base. The molecule possesses both a highly electrophilic benzylic chloride and a nucleophilic imidazole nitrogen. If left as a free base, the compound is prone to rapid intermolecular self-alkylation (polymerization) during storage. By isolating the compound as a hydrochloride salt, the basic imidazole nitrogen is protonated, effectively masking its nucleophilicity. This self-validating stabilization mechanism ensures the compound remains monomeric and highly pure during long-term storage.

Synthetic Workflow

Three-step synthetic workflow for 1-(4-(Chloromethyl)phenyl)-1H-imidazole HCl.

Experimental Protocols

The following methodologies detail the self-validating workflows required to synthesize the final API intermediate.

Protocol A: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde (Step 1)

-

Objective: Nucleophilic aromatic substitution (S_NAr) to form the C-N bond[8].

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF)[8][9].

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base[8]. Rationale: K₂CO₃ deprotonates the imidazole, increasing its nucleophilicity without causing unwanted side reactions with the aldehyde.

-

Reflux the mixture at 100 °C for 24 hours under a nitrogen atmosphere[8].

-

Concentrate under reduced pressure, pour into ice water, and filter the precipitated yellow crystals. Recrystallize from methanol[8].

-

Protocol B: Reduction to [4-(1H-imidazol-1-yl)phenyl]methanol (Step 2)

-

Objective: Selective reduction of the aldehyde to a benzylic alcohol[10][11].

-

Procedure:

-

Suspend 4-(1H-imidazol-1-yl)benzaldehyde in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise. Rationale: Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas and prevents over-reduction or solvent boiling.

-

Stir at room temperature until completion (monitored by TLC). Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the alcohol intermediate.

-

Protocol C: Chlorination to Final Hydrochloride Salt (Step 3)

-

Objective: Convert the benzylic alcohol to the corresponding benzyl chloride hydrochloride salt.

-

Procedure:

-

Preparation: Suspend [4-(1H-imidazol-1-yl)phenyl]methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of SOCl₂ into HCl and SO₂, which would drastically reduce chlorination efficiency.

-

Addition: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise over 30 minutes. Rationale: The reaction is highly exothermic; controlled addition mitigates thermal degradation and prevents aggressive off-gassing.

-

Reaction: Remove the ice bath and gradually heat the mixture to reflux (approx. 40 °C) for 2–4 hours.

-

Isolation: Once complete, cool the mixture to room temperature. The product, being a hydrochloride salt, will precipitate from the non-polar DCM.

-

Purification: Filter the precipitate under a nitrogen blanket. Wash the filter cake with cold anhydrous diethyl ether to remove residual SOCl₂ and organic impurities.

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ to afford the final hydrochloride salt as a highly pure crystalline solid.

-

Safety, Handling, and Storage

Due to its reactive nature, strict adherence to safety protocols is mandatory when handling 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride[1].

-

Hazard Classifications:

-

Handling: Must be handled inside a certified chemical fume hood. Personnel must wear appropriate PPE, including N95-equivalent dust masks, nitrile gloves, and chemical splash goggles[12].

-

Storage: Store in tightly sealed, light-resistant containers at 2–8 °C under an inert atmosphere (argon or nitrogen)[8]. Exposure to ambient moisture will lead to slow hydrolysis of the chloromethyl group back to the benzylic alcohol.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 19794662, 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride". PubChem. URL: [Link]

-

CAS Common Chemistry. "1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, hydrochloride (1:1)". American Chemical Society. URL:[Link]

- Google Patents. "DK165365B - Analogy procedure for preparing N-(3-hydroxy-4-piperidinyl) benzamide derivatives". Janssen Pharmaceutica NV.

Sources

- 1. 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride | C10H10Cl2N2 | CID 19794662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. DK165365B - ANALOGY PROCEDURE FOR PREPARING N- (3-HYDROXY-4-PIPERIDINYL) BENZAMIDE DERIVATIVES - Google Patents [patents.google.com]

- 4. FI78073C - FOERFARANDE FOER FRAMSTAELLNING AV NYA, TERAPEUTISKT ANVAENDBARA N-PIPERIDINYL-BENZZIDIDIVAT. - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 10040-98-9 | CAS DataBase [m.chemicalbook.com]

- 9. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]

- 10. [4-(1H-Imidazol-1-yl)phenyl]methanol | 86718-08-3 [chemicalbook.com]

- 11. tebubio.com [tebubio.com]

- 12. chemdor.com [chemdor.com]

A Technical Guide to Key Intermediates in the Synthesis of Imidazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, integral to a vast array of biologically active molecules and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1][2][3] This guide provides an in-depth exploration of the pivotal intermediates that underpin the major synthetic routes to imidazole-based compounds, offering field-proven insights into the causality behind experimental choices.

The Diamine Intermediate in the Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis is a classic and highly adaptable multicomponent reaction for constructing trisubstituted imidazoles.[2][5][6] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[2][5][6]

Core Intermediate: The Diimine

The reaction initiates with the acid-catalyzed condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia or a primary amine to form a crucial diimine intermediate .[2][7][8] This step proceeds through the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.[2]

-

Causality : The formation of the diimine is critical as it sets up the subsequent cyclization with the aldehyde. The choice of the dicarbonyl compound and the ammonia source (ammonia itself, ammonium acetate, or a primary amine) directly dictates the substituents at the 4- and 5-positions, and the 1-position of the final imidazole ring, respectively.[5]

The diimine intermediate then reacts with the aldehyde, leading to an intermediate that undergoes intramolecular cyclization and subsequent dehydration (aromatization) to yield the stable, aromatic imidazole ring.[2]

Visualizing the Debus-Radziszewski Pathway

Caption: The Debus-Radziszewski synthesis of imidazoles.

Experimental Protocol: Radziszewski Synthesis of 2,4,5-Triphenylimidazole

A representative protocol for the Radziszewski synthesis involves the one-pot condensation of benzil, benzaldehyde, and ammonium acetate.[9]

-

Reactant Mixture : In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

-

Solvent and Reflux : Add glacial acetic acid as the solvent and reflux the mixture with stirring for 1-2 hours.

-

Work-up : After cooling, pour the reaction mixture into water.

-

Purification : Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.[9]

The Amidine Intermediate: A Versatile Building Block

The reaction of an amidine with an α-haloketone provides a reliable route to 2,4-disubstituted imidazoles.[3][10][11][12] This method offers a high degree of control over the substitution pattern at the 2- and 4-positions of the imidazole ring.

-

Mechanism : The synthesis proceeds via the nucleophilic attack of the amidine on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring.

Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles from Amidines and α-Haloketones

An optimized protocol involves the addition of an α-bromoketone solution to the amidine in a biphasic solvent system.[12]

-

Reactant Preparation : Dissolve the amidine in a mixture of tetrahydrofuran (THF) and water in the presence of potassium bicarbonate.

-

Addition of α-Haloketone : Prepare a solution of the α-bromo or α-chloro ketone in THF. Add this solution dropwise to the vigorously refluxing amidine solution.

-

Reaction Monitoring : Continue heating at reflux until the reaction is complete, as monitored by HPLC or TLC.

-

Isolation : Remove the THF by distillation. The product will crystallize from the remaining aqueous solution. Collect the solid by filtration and wash with water.[12][13]

Imidazoline-2-thione: The Gateway in the Marckwald Synthesis

The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which can be readily converted to other imidazole derivatives.[10][14] The key intermediate in this synthesis is an imidazoline-2-thione .

This synthesis involves the reaction of an α-amino ketone or α-amino aldehyde with potassium thiocyanate.[3][10][11] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding 2-unsubstituted imidazole.[15]

-

Causality : The choice of the α-amino carbonyl compound dictates the substituents at the 4- and 5-positions of the imidazole ring. The use of potassium thiocyanate is crucial for the formation of the thione intermediate.

Visualizing the Marckwald Synthesis Workflow

Caption: The Marckwald synthesis of imidazoles via a thione intermediate.

Experimental Protocol: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

-

Reactant Mixture : To a stirred solution of the α-amino ketone (1 equivalent) in water, add potassium thiocyanate (3 equivalents).[13]

-

Heating : Heat the resulting mixture at 90 °C for 16 hours.

-

Isolation : Upon completion, allow the reaction mixture to cool to room temperature, at which point the product will precipitate.[13]

Chloroimidazole Intermediate in the Wallach Synthesis

The Wallach synthesis provides a route to 1,2-disubstituted imidazoles.[10][14][16][17] This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride or phosphorus oxychloride to form a chloro-containing intermediate .[11][14][17] This intermediate is then reduced with hydroiodic acid to yield the final imidazole product.[10][11][16]

-

Trustworthiness : While historically significant, the Wallach synthesis often requires harsh reagents and may have limited substrate scope compared to more modern methods.

Modern Approaches and Key Intermediates

Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions catalyzed by transition metals, have significantly advanced the field.[10][18][19] These approaches often proceed through similar key intermediates as the classical methods but offer advantages in terms of reaction times, yields, and functional group tolerance.[18]

-

Microwave-Assisted Synthesis : This technique can dramatically accelerate the classical reactions, such as the Radziszewski synthesis, by providing rapid and uniform heating.[18][19]

-

Multicomponent Reactions (MCRs) : MCRs are highly efficient for generating molecular complexity in a single step and have been extensively applied to imidazole synthesis.[20][21] For instance, the van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to form a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the imidazole.[22]

Comparative Data on Imidazole Synthesis Methods

| Synthesis Method | Key Intermediate | Typical Substituents | Advantages | Limitations |

| Debus-Radziszewski | Diimine | 1,2,4,5-tetrasubstituted | High versatility, one-pot | Can have low yields with certain substrates |

| From α-Haloketones | Amidine adduct | 2,4-disubstituted | Good yields, regioselective | Availability of α-haloketones |

| Marckwald | Imidazoline-2-thione | 2-mercaptoimidazoles | Access to 2-unsubstituted imidazoles | Availability of α-amino ketones |

| Wallach | Chloroimidazole | 1,2-disubstituted | Access to specific substitution patterns | Harsh reagents, moderate yields |

| van Leusen | 4-Tosyl-2-imidazoline | 1,4,5-trisubstituted | Mild conditions, good yields | Use of TosMIC |

Conclusion

A thorough understanding of the key intermediates in imidazole synthesis is paramount for the rational design and efficient execution of synthetic strategies. From the classical diimines of the Radziszewski reaction to the versatile amidine adducts and thione intermediates, each core structure provides a unique entry point to the vast chemical space of imidazole-based compounds. As research continues to drive the development of more efficient and sustainable synthetic methods, the fundamental principles governing the formation and reactivity of these key intermediates will remain central to innovation in medicinal chemistry and materials science.

References

-

A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - Jetir.Org. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved from [Link]

-

A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]

-

Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved from [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Novel Multicomponent Reaction for the Combinatorial Synthesis of 2-Imidazolines | Organic Letters - ACS Publications. (2003, September 9). Retrieved from [Link]

-

(PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - ResearchGate. (2025, July 10). Retrieved from [Link]

-

An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025, September 23). Retrieved from [Link]

-

(PDF) Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. (2022, December 20). Retrieved from [Link]

-

Synthesis of Fused sp3‐Enriched Imidazoles - PMC. (n.d.). Retrieved from [Link]

-

65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. (n.d.). Retrieved from [Link]

-

12 A review: Imidazole synthesis and its biological activities. (2016, November 15). Retrieved from [Link]

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC. (2023, June 19). Retrieved from [Link]

-

Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis of Imidazoles - Baran Lab. (n.d.). Retrieved from [Link]

-

Metal-free approach for imidazole synthesis via one-pot N-α-C(sp 3 )–H bond functionalization of benzylamines - RSC Publishing. (2024, September 5). Retrieved from [Link]

-

4RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS Jose S. S. Netoa, G. (n.d.). Retrieved from [Link]

-

Synthesis of Substituted Imidazoles via Organocatalysis | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

GIBH scientists successfully carry out synthesis of imidazoles from ketones and aldehydes. (2016, May 31). Retrieved from [Link]

-

A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis. (2025, August 28). Retrieved from [Link]

-

Synthesis of some substituted imidazole derivatives | 5598 - TSI Journals. (n.d.). Retrieved from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. (2020, March 3). Retrieved from [Link]

-

Debus Radzisewski Imidazole Synthesis - YouTube. (2025, February 24). Retrieved from [Link]

-

THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES - IDEALS. (2025, May 22). Retrieved from [Link]

-

The Debus–Radziszewski imidazole synthesis. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of substituted imidazoles via organocatalysis - WashU Medicine Research Profiles. (2004, March 4). Retrieved from [Link]

-

Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (2020, May 18). Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. GIBH scientists successfully carry out synthesis of imidazoles from ketones and aldehydes--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. wjpsonline.com [wjpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. zenodo.org [zenodo.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. jetir.org [jetir.org]

- 17. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. researchgate.net [researchgate.net]

- 21. Imidazole synthesis [organic-chemistry.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Utilizing 1-(4-(Chloromethyl)phenyl)-1H-imidazole

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant challenge to global public health. Imidazole-based compounds have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel antifungal agents using 1-(4-(chloromethyl)phenyl)-1H-imidazole as a versatile starting material. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of various imidazole derivatives, and discuss the critical structure-activity relationships that govern their antifungal efficacy.

Introduction: The Imperative for Novel Imidazole-Based Antifungals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful antifungal drugs, including clotrimazole, miconazole, and ketoconazole.[1][5] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol.[1][2][3][4] The disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell membrane, including altered fluidity, increased permeability, and ultimately, cell death.[1][3]

The strategic advantage of using 1-(4-(chloromethyl)phenyl)-1H-imidazole as a synthetic precursor lies in the reactive chloromethyl group. This benzylic chloride provides a readily accessible electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and structural motifs. This modularity is key to exploring the chemical space around the core imidazole pharmacophore and developing new derivatives with improved potency, broader spectrum of activity, and reduced susceptibility to existing resistance mechanisms.

Core Synthetic Strategy: Nucleophilic Substitution at the Benzylic Position

The primary synthetic route for elaborating the 1-(4-(chloromethyl)phenyl)-1H-imidazole scaffold involves the nucleophilic substitution of the chloride atom. This reaction is typically carried out in the presence of a base to deprotonate the incoming nucleophile, thereby increasing its reactivity.

The general reaction scheme is as follows:

Figure 1: General Synthetic Scheme.

This straightforward approach allows for the introduction of a diverse array of nucleophiles (Nu-H), including alcohols, phenols, thiols, and amines, leading to the formation of ether, thioether, and amine linkages, respectively. The choice of base and solvent is critical for optimizing reaction conditions and will be discussed in the specific protocols below.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents and solvents should be of analytical grade or higher and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified.

-

Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification: Purification of the final products is typically achieved by column chromatography on silica gel or by recrystallization.

-

Characterization: The structure and purity of all synthesized compounds should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][6][7]

Protocol 1: Synthesis of 1-(4-((Aryloxy)methyl)phenyl)-1H-imidazole Derivatives

This protocol describes the synthesis of ether-linked imidazole derivatives through the reaction of 1-(4-(chloromethyl)phenyl)-1H-imidazole with various substituted phenols.

Reaction Scheme:

Figure 2: Synthesis of Aryl Ether Derivatives.

Procedure:

-

To a solution of the desired substituted phenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add 1-(4-(chloromethyl)phenyl)-1H-imidazole (1.0 mmol) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack. Potassium carbonate is a mild and effective base for deprotonating the phenol.

Protocol 2: Synthesis of 1-(4-((Arylthio)methyl)phenyl)-1H-imidazole Derivatives

This protocol outlines the synthesis of thioether-linked imidazole derivatives via the reaction with substituted thiophenols.

Reaction Scheme:

Figure 3: Synthesis of Thioether Derivatives.

Procedure:

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add the substituted thiophenol (1.2 mmol) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of 1-(4-(chloromethyl)phenyl)-1H-imidazole (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate).

Rationale: Sodium hydride is a strong base that effectively deprotonates the thiophenol to generate the highly nucleophilic thiophenolate anion. Anhydrous conditions are crucial to prevent the quenching of the sodium hydride.

Structure-Activity Relationship (SAR) Insights

The biological activity of these synthesized imidazole derivatives is highly dependent on the nature of the substituent introduced at the benzylic position. Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the design of potent antifungal agents.[8][9]

Key SAR Observations:

| Substituent Feature | Impact on Antifungal Activity | Rationale |

| Lipophilicity | Increased lipophilicity often correlates with enhanced antifungal potency.[8] | Facilitates penetration of the fungal cell membrane to reach the target enzyme. |

| Electron-withdrawing groups | The presence of electron-withdrawing groups (e.g., halogens) on the terminal aromatic ring generally increases activity.[1] | May enhance binding to the active site of lanosterol 14α-demethylase. |

| Steric Bulk | The size and shape of the substituent can significantly influence activity. | Optimal steric fit within the enzyme's active site is crucial for effective inhibition. |

For example, the introduction of a 4-chlorophenyl group, as seen in the structure of econazole, is known to contribute to potent antifungal activity.

In Vitro Antifungal Activity Assessment

The antifungal efficacy of the newly synthesized compounds should be evaluated against a panel of clinically relevant fungal pathogens, such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify antifungal activity and can be determined using standard broth microdilution methods.

Conclusion

The synthetic protocols and SAR insights provided in this application note offer a robust framework for the development of novel antifungal agents based on the 1-(4-(chloromethyl)phenyl)-1H-imidazole scaffold. The versatility of this starting material, coupled with a rational design approach, holds significant promise for the discovery of next-generation imidazole antifungals to combat the growing threat of fungal infections.

References

-

Hori, K., Sakaguchi, A., Kudoh, M., Ishida, K., Aoyama, Y., & Yoshida, Y. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical & Pharmaceutical Bulletin, 48(1), 60–64. [Link]

-

Mrozek, A., & Wesolowska, A. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 269–275. [Link]

-

Hori, K., Sakaguchi, A., Kudoh, M., Ishida, K., Aoyama, Y., & Yoshida, Y. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. SciSpace. [Link]

-

Anonymous. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

-

Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(9), 5. [Link]

-

Anonymous. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

-

Vanden Bossche, H., Willemsens, G., & Marichal, P. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 6(Suppl 3), S521–S534. [Link]

-

Anonymous. (2025). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

-

Anonymous. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Europe PMC. [Link]

-

Micale, N., Gismondo, M. R., & Chisari, G. (2005). Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. Journal of Medicinal Chemistry, 48(16), 5270–5279. [Link]

-

Anonymous. (2011). Synthesis of Novel Pyrazole Derivative Containing Aryl Phenyl Ether as Potential Antifungal Agent. Journal of the Korean Chemical Society. [Link]

-

Anonymous. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

Li, Y.-X., Liu, Y.-T., Wang, Y.-H., Wang, Y., & Fan, Z.-J. (2013). Synthesis and Antifungal Activity of 2-(Chloromethyl)-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(10), 2419–2425. [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies [mdpi.com]

- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-(4-(Chloromethyl)phenyl)-1H-imidazole as a Versatile Linker and Pharmacophore in Drug Discovery

Executive Summary

In modern drug discovery, the architectural design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and dual-acting enzyme inhibitors—relies heavily on the strategic selection of linker moieties. 1-(4-(Chloromethyl)phenyl)-1H-imidazole (often supplied as a hydrochloride salt, CAS 86718-09-4) has emerged as a highly valuable building block[1][2]. This application note details the chemical rationale, safety parameters, and step-by-step validated protocols for utilizing this compound in the synthesis of targeted therapeutics.

Chemical Rationale & Structural Advantages

The utility of 1-(4-(Chloromethyl)phenyl)-1H-imidazole stems from its dual-functional nature:

-